

Spectroscopic Analysis of Z-D-Glu-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-D-Glu-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-benzyloxycarbonyl-D-glutamic acid (**Z-D-Glu-OH**), a key building block in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for **Z-D-Glu-OH** is $C_{13}H_{15}NO_6$, with a molecular weight of 281.26 g/mol .
[1][2][3] This information is foundational for the interpretation of the spectroscopic data presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **Z-D-Glu-OH**.

1H NMR Spectral Data

The 1H NMR spectrum of **Z-D-Glu-OH** was recorded on a 400 MHz instrument in DMSO-d₆. [4]
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)
Carboxylic Acid Protons (2H)	~12.5
Amide Proton (1H)	7.61
Phenyl Protons (5H)	7.33 - 7.36
Benzylic Protons (2H, -CH ₂ -)	5.04
α-CH (1H)	4.01
γ-CH ₂ (2H)	2.31
β-CH ₂ (2H)	1.77 - 1.97

¹³C NMR Spectral Data

The ¹³C NMR data provides information on the carbon skeleton of the molecule. The chemical shifts for the L-enantiomer are presented here and are expected to be identical for the D-enantiomer.

Assignment	Chemical Shift (ppm)
Carbonyl (Carboxylic Acids, 2C)	173.8, 172.9
Carbonyl (Carbamate, 1C)	156.2
Aromatic (Quaternary, 1C)	137.2
Aromatic (CH, 5C)	128.3, 127.7, 127.6
Benzylic (-CH ₂ -, 1C)	65.5
α-CH (1C)	53.9
γ-CH ₂ (1C)	29.9
β-CH ₂ (1C)	27.2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Z-D-Glu-OH** shows characteristic absorption bands corresponding to its various functional groups.

Frequency (cm ⁻¹)	Functional Group	Vibration
3300-2500 (broad)	O-H	Carboxylic Acid Stretch
~3300	N-H	Amide Stretch
3100-3000	C-H	Aromatic Stretch
3000-2850	C-H	Aliphatic Stretch
~1710	C=O	Carboxylic Acid & Carbamate Stretch
1600-1450	C=C	Aromatic Ring Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Z-D-Glu-OH**, the expected molecular ion peak $[M+H]^+$ would be at an m/z of approximately 282.27.

m/z	Assignment
282.27	$[M+H]^+$
264.26	$[M-H_2O+H]^+$
238.28	$[M-CO_2+H]^+$
194.22	$[M-C_6H_5CH_2O+H]^+$
108.06	$[C_6H_5CH_2O]^+$

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Z-D-Glu-OH** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration.
- **Data Acquisition:** The sample is placed in a 5 mm NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or higher is common. Standard pulse sequences are used to acquire the spectra.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

- **Sample Preparation:** For a solid sample like **Z-D-Glu-OH**, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull with Nujol or as a thin film after dissolving in a volatile solvent.
- **Data Acquisition:** The KBr pellet or other prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or solvent is also recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups.

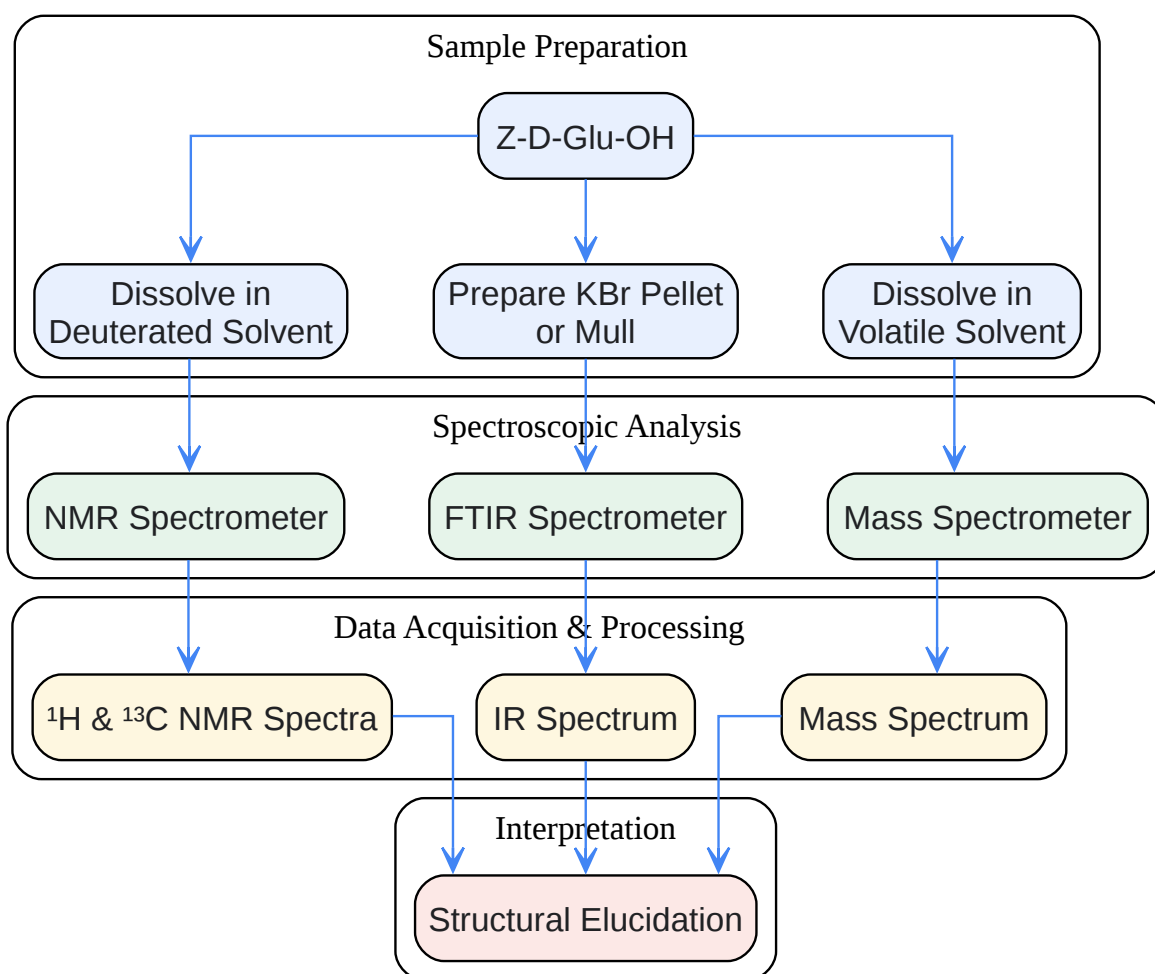
Mass Spectrometry

- **Sample Preparation:** A dilute solution of **Z-D-Glu-OH** is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote ionization.

- **Ionization:** Electrospray ionization (ESI) is a common technique for analyzing amino acids and their derivatives. The sample solution is introduced into the mass spectrometer, where it is sprayed into a fine mist and the solvent is evaporated, leaving charged molecular ions.
- **Mass Analysis:** The ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Z-D-Glu-OH**.



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Caption: Workflow for Spectroscopic Analysis of **Z-D-Glu-OH**.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Z-D-Glu-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612890#spectroscopic-data-for-z-d-glu-oh-nmr-ir-ms\]](https://www.benchchem.com/product/b612890#spectroscopic-data-for-z-d-glu-oh-nmr-ir-ms)

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